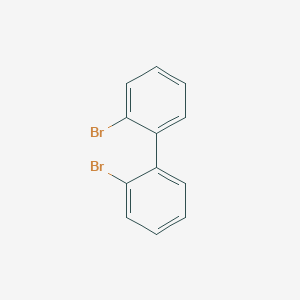

2,2'-Dibromobifenilo

Descripción general

Descripción

“2,2’-Dibromobiphenyl” is a polybrominated biphenyl . Polybrominated biphenyls (PBBs) are a group of 209 synthetic organic compounds with 1-10 bromine atoms attached to biphenyl . It is also known by other names, including 4,4’-dibromo-1,1’-biphenyl, bibromobiphenyl, and biphenyl-4,4’-dibromide.

Synthesis Analysis

“2,2’-Dibromobiphenyl” can be synthesized through the bromination of biphenyl with molecular bromine in the presence of a catalyst such as iron or aluminum tribromide . The reaction yields a mixture of 4-bromobiphenyl and 4,4’-dibromobiphenyl. The mixture can be separated by fractional distillation or chromatographic methods . Another method involves the monolithiation of 2,2′-dibromobiphenyl followed by the reaction with an electrophile .

Molecular Structure Analysis

The molecular formula of “2,2’-Dibromobiphenyl” is C12H8Br2 . It consists of two phenyl rings (biphenyl) connected by a central carbon-carbon double bond (alkene) and substituted with two bromine atoms (dibromo).

Chemical Reactions Analysis

The compound exhibits a high thermal stability, making it suitable for high-temperature applications. Its bromine atoms make it a good source of nucleophilic bromine, which can be used for various chemical reactions.

Physical And Chemical Properties Analysis

“2,2’-Dibromobiphenyl” is a white to light brown crystalline solid . It has a melting point of 78-82°C . It is insoluble in water but soluble in organic solvents such as benzene, chloroform, and methanol .

Aplicaciones Científicas De Investigación

Síntesis de Carbazol Polisustituido

2,2'-Dibromobifenilo: se utiliza en la síntesis de carbazol polisustituido, un compuesto heterocíclico que contiene nitrógeno. Este proceso es catalizado por cobre (I) y es significativo debido a las amplias aplicaciones del carbazol en productos naturales, colorantes y productos farmacéuticos . Los derivados del carbazol como la murrayafolina A exhiben propiedades antifúngicas y antitumorales, mientras que otros sirven como intercaladores del ADN e inhibidores de la topoisomerasa II, útiles en el tratamiento del cáncer .

Electrónica Orgánica

El carbazol y sus derivados, sintetizados utilizando This compound, son cruciales en el campo de la electrónica orgánica. Se emplean en la creación de materiales funcionales fotoeléctricos debido a sus excelentes propiedades electrónicas .

Producción de 5H-Dibenzosilol

En síntesis orgánica, This compound es un precursor para la producción de 5,5-dimetil-5H-dibenzosilol. Esta reacción generalmente requiere n-BuLi como reactivo y éter dietílico y hexano como solventes, y se lleva a cabo a temperaturas que varían de -78 a 20 °C .

Desarrollo de Moléculas Bioactivas

El compuesto se utiliza en el desarrollo de moléculas bioactivas con posibles actividades antifúngicas, antitumorales y citotóxicas. Estas moléculas son importantes en la búsqueda de nuevos agentes terapéuticos .

Investigación de Riesgos Ambientales

This compound: también se estudia por su impacto ambiental, particularmente su comportamiento como contaminante orgánico persistente. La investigación en esta área se centra en comprender sus efectos a largo plazo en los ecosistemas y la salud humana .

Educación Química y Capacitación en Seguridad

Debido a su clasificación como sustancia peligrosa, This compound se utiliza en la educación química y la capacitación en seguridad. Sirve como un ejemplo para enseñar el manejo, almacenamiento y eliminación adecuados de los productos químicos que representan riesgos para la salud y el medio ambiente .

Mecanismo De Acción

Target of Action

2,2’-Dibromobiphenyl is a synthetic organic compound that is primarily used as an intermediate in organic synthesis

Mode of Action

It’s known that brominated compounds can interact with biological molecules through halogen bonding and other non-covalent interactions . These interactions can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

Brominated compounds can potentially disrupt various biochemical pathways due to their reactivity and ability to form halogen bonds .

Pharmacokinetics

Brominated compounds are generally lipophilic and can accumulate in fatty tissues . This can impact the bioavailability of the compound and its potential for bioaccumulation.

Result of Action

Brominated compounds can potentially cause cellular damage due to their reactivity . They may also disrupt normal cellular processes by interacting with various proteins and enzymes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-Dibromobiphenyl. For instance, the presence of other chemicals can affect its reactivity. Additionally, factors such as temperature and pH can influence its stability .

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-2-(2-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKHIWKXLZCAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074761 | |

| Record name | 2,2'-Dibromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13029-09-9 | |

| Record name | 2,2′-Dibromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13029-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dibromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013029099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dibromobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dibromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dibromobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSL06P6P2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

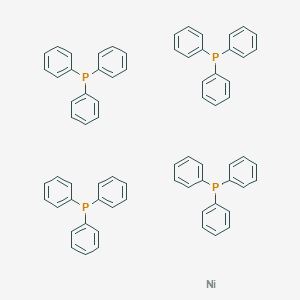

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2,2'-Dibromobiphenyl has the molecular formula C12H8Br2 and a molecular weight of 312.00 g/mol. [] It can be characterized by various spectroscopic techniques, including 1H NMR and mass spectrometry. [, ]

A: The structure of 2,2'-Dibromobiphenyl has been confirmed through X-ray crystallography, revealing a non-planar geometry with a dihedral angle of 84.8° between the two phenyl rings. [] The C-Br bond lengths are 1.895 Å and 1.915 Å. []

A: 2,2'-Dibromobiphenyl can be synthesized from 1,2-dibromobenzene through an Ullmann coupling reaction. [] Another approach involves the bromination of biphenyl. []

A: The two bromine atoms in 2,2'-Dibromobiphenyl offer versatile handles for further functionalization, making it a valuable precursor for diverse compounds. For instance, it serves as a starting material for the synthesis of 9,9'-spiro-9-silabifluorene, a potential host material for blue-light emitting diodes. [, ]

A: 2,2'-Dibromobiphenyl readily undergoes bromine-lithium exchange reactions with n-butyllithium, which can be utilized to introduce various substituents onto the biphenyl scaffold. This strategy is crucial for preparing unsymmetrically substituted biaryl compounds. [, ] Microflow systems have proven beneficial for achieving high selectivity in these reactions. []

A: Yes, 2,2'-Dibromobiphenyl can be employed in palladium-catalyzed reactions to construct a variety of cyclic compounds. For instance, reactions with tosylhydrazones yield spirocycles with extended π-conjugation, including spirofluorenes, spirodibenzofluorenes, spiroacridines, and spiroanthracenes. [, ] It can also react with alkynes to form functionalized phenanthrenes and dibenzochrysenes. []

A: Reacting 2,2'-Dibromobiphenyl with phosphorus pentachloride (PCl5) leads to the formation of Hellwinkel's salt, [P(C12H8)2][P(C12H8)3], and a chiral spiro-compound, [P(C12H8)(C24H16)][P(C12H8)3]. []

A: 2,2'-Dibromobiphenyl participates in copper-catalyzed double N-arylation reactions with amines, yielding carbazole derivatives. This reaction displays high efficiency and tolerates a wide range of amines, including aromatic and aliphatic amines with varying electronic properties. [] This methodology was successfully employed in the total synthesis of murrastifoline-A, a biscarbazole alkaloid. [, ]

A: Yes, studies on Ag(111) surfaces reveal distinct reaction pathways depending on the number of bromine substituents on the biphenyl. 2,2'-Dibromobiphenyl selectively forms dibenzo[e,l]pyrene after debromination and stabilization by surface Ag adatoms. []

A: Yes, dielectric measurements have been conducted on 2,2'-Dibromobiphenyl in dilute solutions with carbon tetrachloride. [] This research aimed to understand hindered internal rotation in molecules within a liquid state. []

A: The specific alternative will depend on the application. For instance, 2-chloro-9,9'-spirobifluorene could potentially replace 2-bromo-9,9'-spirobifluorene in OLED applications. [] In other cases, different synthetic approaches or entirely different classes of compounds might be more suitable.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)](/img/structure/B83368.png)

![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)